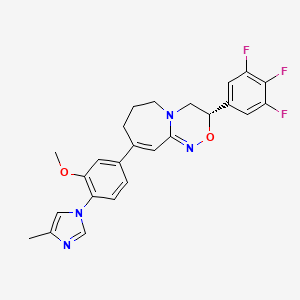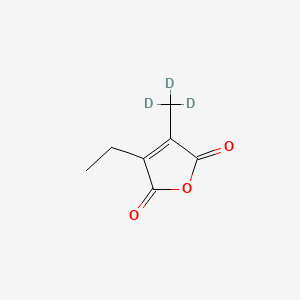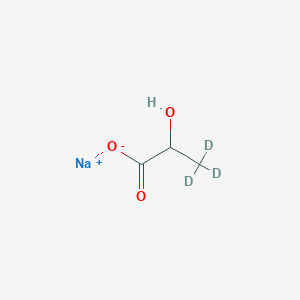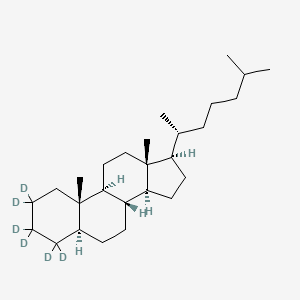
Nabumetone-d6 Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nabumetone-d6 Dimer Impurity is a deuterated form of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) used primarily for the treatment of osteoarthritis and rheumatoid arthritis. The dimer impurity is often studied to understand the stability, degradation, and potential side effects of the parent drug, Nabumetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nabumetone-d6 Dimer Impurity involves the deuteration of Nabumetone, followed by dimerization. The deuteration process typically involves the replacement of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The dimerization can be achieved through various chemical reactions, including oxidative coupling or catalytic processes .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process involves large-scale deuteration and dimerization reactions, followed by purification steps such as crystallization, filtration, and chromatography to isolate the desired impurity .
Chemical Reactions Analysis
Types of Reactions
Nabumetone-d6 Dimer Impurity undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Nabumetone-d6 Dimer Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Nabumetone.
Biology: Used in biological studies to understand the metabolic pathways and potential side effects of Nabumetone.
Medicine: Used in pharmaceutical research to develop safer and more effective NSAIDs.
Industry: Used in the quality control and assurance of Nabumetone production.
Mechanism of Action
The mechanism of action of Nabumetone-d6 Dimer Impurity is similar to that of Nabumetone. It acts as a prodrug, which is metabolized in the body to produce 6-methoxy-2-naphthylacetic acid (6-MNA). This metabolite inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Nabumetone: The parent compound, used as an NSAID.
Nabumetone Impurity D: Another impurity of Nabumetone, used for similar research purposes.
6-Methoxy-2-naphthylacetic acid: The active metabolite of Nabumetone.
Uniqueness
Nabumetone-d6 Dimer Impurity is unique due to its deuterated nature, which provides distinct advantages in research, such as improved stability and reduced metabolic rate. This makes it a valuable tool in studying the pharmacokinetics and pharmacodynamics of Nabumetone .
Properties
Molecular Formula |
C27H26O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,5-bis[6-(trideuteriomethoxy)naphthalen-2-yl]pentan-3-one |
InChI |
InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3/i1D3,2D3 |
InChI Key |
UMTKETXRHOPDDD-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


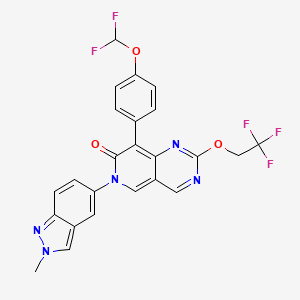
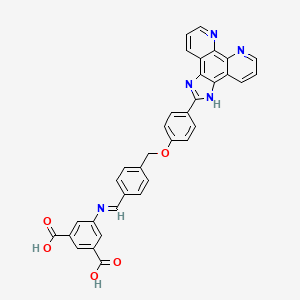
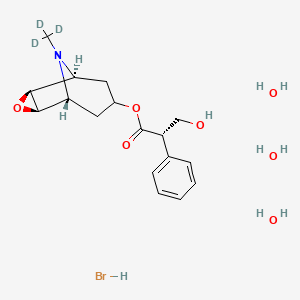
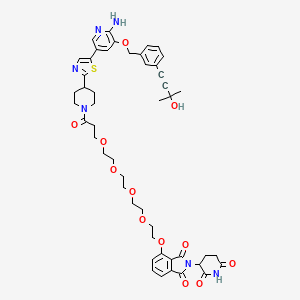
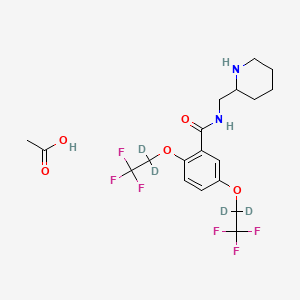
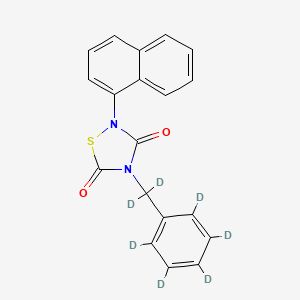
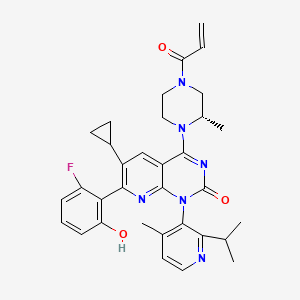
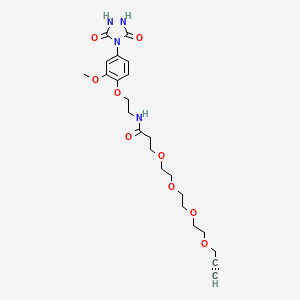
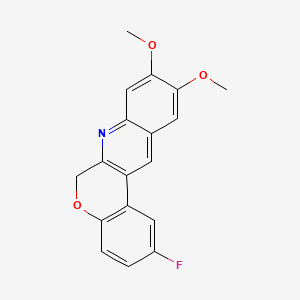
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
